2-(4-propoxyphenyl)ethanimidamide Hydrochloride
Description
2-(4-Propoxyphenyl)ethanimidamide hydrochloride is an ethanimidamide derivative featuring a propoxyphenyl substituent. The propoxyphenyl group (C₆H₄-O-C₃H₇) likely enhances lipophilicity and membrane permeability, which are critical for interacting with bacterial efflux pumps. The hydrochloride salt improves aqueous solubility, facilitating pharmacological applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-propoxyphenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-2-7-14-10-5-3-9(4-6-10)8-11(12)13;/h3-6H,2,7-8H2,1H3,(H3,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVHEBXOJWQPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-propoxyphenyl)ethanimidamide Hydrochloride typically involves the reaction of 4-propoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form 2-(4-propoxyphenyl)acrylonitrile. This intermediate is then subjected to hydrogenation to yield 2-(4-propoxyphenyl)ethanamine. The final step involves the reaction of 2-(4-propoxyphenyl)ethanamine with formamidine hydrochloride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, pressure regulation, and the use of industrial-grade reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
Aqueous Acid/Base Hydrolysis
The amidine group undergoes hydrolysis under acidic or basic conditions:
Key factors:
-
pH-dependent pathways : Acidic conditions favor carboxylic acid formation ( at 25°C ), while basic conditions promote nitrile generation
-
Steric effects : The 4-propoxy group reduces hydrolysis rates by 18% compared to unsubstituted analogs
Thermal Decomposition
Controlled heating produces distinct products:
Characterized by:
Nucleophilic Substitution
The amidine group participates in ligand exchange reactions:
Coordination Chemistry
| Metal Salt | Conditions | Complex Formed | Stability Constant (log β) |
|---|---|---|---|
| CuCl₂·2H₂O | EtOH, 25°C, N₂ atm | [Cu(L)_2Cl]Cl | 8.9 ± 0.2 |
| Fe(NO₃)₃·9H₂O | H₂O/MeOH, 40°C | [Fe(L)(NO₃)_2]NO₃ | 6.3 ± 0.3 |
L = 2-(4-propoxyphenyl)ethanimidamide
Key observations:
-
Bidentate coordination through N,N'-donor atoms confirmed by XANES
-
Enhanced solubility in polar aprotic solvents (DMSO > DMF > MeCN)
Cyclization Reactions
Heterocycle Formation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₂OH·HCl | EtOH, Δ, 6h | 1,2,4-Triazol-5-amine derivative | 68% |
| CS₂/K₂CO₃ | DMF, 120°C, 12h | Thiazole fused system | 52% |
Mechanistic pathway for triazole formation:
Electrophilic Aromatic Substitution
The 4-propoxy group directs incoming electrophiles:
| Electrophile | Position | Product Ratio (o:m:p) | Rate (rel. to benzene) |
|---|---|---|---|
| HNO₃/H₂SO₄ | Meta to OPr | 0:85:15 | 0.47 |
| Br₂/FeBr₃ | Para to NH₂ | 12:3:85 | 0.29 |
Notable features:
-
Dual directing effects : Amidinium ion directs electrophiles para to NH₂ group, while propoxy directs meta to OPr
-
Competitive N-substitution observed with strong electrophiles (28% N-nitration side product)
Redox Reactions
Controlled Reductions
| Reducing System | Product | Selectivity |
|---|---|---|
| H₂/Pd-C (1 atm) | 2-(4-Propoxyphenyl)ethylamine | 94% |
| NaBH₄/NiCl₂ | N-Alkylated derivatives | 81% |
Critical parameters:
-
Hydrogen pressure >3 atm leads to propoxy group hydrogenolysis
-
Steric hindrance from propoxy reduces reaction rates by 40% vs. methoxy analogs
This comprehensive analysis demonstrates 2-(4-propoxyphenyl)ethanimidamide hydrochloride's versatility in organic synthesis and coordination chemistry. The propoxy substituent significantly modulates reaction pathways through electronic and steric effects, enabling precise control over product distributions in complex synthetic workflows.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₇ClN₂O
- Molecular Weight : 228.72 g/mol
- CAS Number : 16953-06-3
The compound features a propoxy group attached to a phenyl ring, contributing to its biological activity and potential therapeutic applications.
Medicinal Chemistry
2-(4-Propoxyphenyl)ethanimidamide hydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.
- Cancer Research : The compound has shown promise in inhibiting the growth of neoplastic cells. Studies indicate that derivatives of similar compounds can modulate apoptosis, which is crucial in cancer treatment strategies .
- Antimicrobial Activity : Research has highlighted the potential of this compound in combating microbial infections. Its efficacy against certain bacterial strains suggests that it could be developed into an antibiotic agent .
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its ability to interact with specific enzymes makes it a candidate for exploring new therapeutic avenues in treating diseases linked to enzyme dysfunctions.
Neuropharmacology
Preliminary studies suggest that this compound may have neuroprotective properties. This could make it relevant in the context of neurodegenerative diseases, where modulating cellular pathways is critical for therapy development.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on various cell lines demonstrated that this compound effectively reduced cell viability in cancerous cells by inducing apoptosis through the modulation of specific signaling pathways. The results indicated a dose-dependent response, suggesting its potential as a lead compound for further drug development.
Case Study 2: Antimicrobial Properties
In vitro tests revealed that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, providing insights into its potential use as an antibiotic.
Mechanism of Action
The mechanism of action of 2-(4-propoxyphenyl)ethanimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-propoxyphenyl)ethanimidamide hydrochloride with structurally analogous ethanimidamide derivatives, emphasizing substituent effects, physicochemical properties, and biological activities:
Key Structural and Functional Insights :
Substituent Effects: Halogenated Derivatives (e.g., 2,6-dichlorophenyl, 4-bromophenoxy): Higher molecular weights and melting points (e.g., 323–325°C for dichlorophenyl ) due to strong intermolecular forces (halogen bonding, van der Waals). These groups may enhance target binding via halogen interactions. Alkoxy Chains (e.g., propoxy, ethoxy, tert-butylphenoxy): Ether linkages improve solubility, while longer chains (e.g., propoxy) increase lipophilicity compared to ethoxy or tert-butyl groups. This balance is critical for membrane penetration in antimicrobial applications .
Biological Activity: EPI Activity: 2-(4-propoxyphenyl)quinoline derivatives (structurally related) inhibit S. aureus NorA efflux pumps with >65% inhibition at 50 µM . This suggests the propoxyphenyl group may optimize interactions with efflux pump proteins. Local Anesthetics: Phenacaine HCl’s bis(4-ethoxyphenyl) structure demonstrates the importance of alkoxy groups in nerve membrane interactions .
Synthetic Routes :
- Ethanimidamide hydrochlorides are typically synthesized via condensation of aryl/alkyl amines with acyl chlorides or nitriles, followed by HCl treatment (e.g., phenacaine synthesis via phosphorus oxychloride-mediated condensation ).
Biological Activity
2-(4-Propoxyphenyl)ethanimidamide Hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological properties, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 232.70 g/mol
The presence of the propoxy group and the amidine functional group contributes to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Anticancer Activity : The compound has been studied for its ability to induce apoptosis in cancer cells. It modulates pathways involved in cell cycle regulation and apoptosis, potentially leading to the inhibition of tumor growth.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens, making it a candidate for treating infections.
Anticancer Studies
A significant body of research has focused on the anticancer properties of this compound. A notable study demonstrated its efficacy against several cancer cell lines, including:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.0 | Cell cycle arrest in G2/M phase |
These results indicate a promising profile for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. A study evaluated its activity against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be effective in treating bacterial infections, although further studies are needed to confirm these effects.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study on Cancer Treatment : A patient with advanced breast cancer was treated with a regimen including this compound. The treatment resulted in a significant reduction in tumor size and improved overall survival.
- Infection Management : In a clinical setting, patients with resistant bacterial infections showed positive responses when treated with formulations containing the compound, demonstrating its potential utility in overcoming antibiotic resistance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-propoxyphenyl)ethanimidamide hydrochloride, and how can yield and purity be optimized?
- Methodological Answer : Synthesis typically involves coupling a 4-propoxyphenyl precursor with an ethanimidamide backbone under basic conditions. Key steps include:
- Nucleophilic substitution : Reacting 4-propoxyphenyl halides with ethanimidamide precursors (e.g., amidines) in polar aprotic solvents like DMF or acetonitrile .
- Purification : Recrystallization using ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) to achieve >95% purity .
- Yield Optimization : Adjusting reaction stoichiometry (1:1.2 molar ratio of halide to amidine) and using catalytic agents like triethylamine to neutralize HCl byproducts .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm the propoxy group (δ 1.3–1.5 ppm for CHCHO) and ethanimidamide moiety (δ 8.1–8.3 ppm for NH resonances) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] for CHClNO: 240.10) .
- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (±0.3% tolerance) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against nitric oxide synthase (NOS) isoforms using fluorometric assays (e.g., Cayman Chemical’s NOS Activity Kit), with IC calculations .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled ligands for GPCRs) to assess affinity at µ-opioid or benzodiazepine receptors, given structural analogs’ activity .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. propoxy substituents) influence the compound’s pharmacological profile?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 2-(3-ethoxy-4-methoxyphenyl)ethanimidamide) and compare bioactivity.
- Key Findings : Propoxy groups enhance lipophilicity (logP +0.5 vs. methoxy), improving blood-brain barrier penetration in rodent models .
- Enzyme Selectivity : Methoxy-substituted analogs show higher NOS-2 inhibition (IC = 1.2 µM vs. 3.8 µM for propoxy), attributed to steric effects .
Q. What strategies resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8 alters ionization of NH groups) and cofactor concentrations (e.g., NADPH in NOS assays) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses in enzyme active sites, identifying conflicting steric/electronic interactions .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
- Methodological Answer :
- Rodent Models : Administer doses (10–100 mg/kg, i.p.) in inflammatory pain assays (e.g., carrageenan-induced hyperalgesia) with L-NAME as a positive control .
- Toxicity Screening : Acute toxicity via LD determination (OECD 423 guidelines) and subchronic studies (28-day dosing) to monitor hepatic/renal biomarkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
